

Application Notes and Protocols for IR-1061-Based Bioimaging

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Compound of Interest		
Compound Name:	IR-1061	
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Introduction

IR-1061 is a near-infrared (NIR) fluorescent organic dye that has garnered significant attention in the field of in vivo bioimaging. Its emission spectrum falls within the second near-infrared window (NIR-II, 1000-1700 nm), a region where biological tissues exhibit reduced light scattering and autofluorescence. This property allows for deeper tissue penetration and a higher signal-to-background ratio compared to traditional NIR-I imaging (700-900 nm), enabling high-resolution visualization of biological structures and processes in preclinical models.[1][2]

This document provides a comprehensive guide to the experimental setup for **IR-1061**-based bioimaging, including its physicochemical properties, protocols for the preparation of **IR-1061**-loaded nanoparticles, and detailed methodologies for in vivo imaging applications such as angiography and tumor visualization.

Data Presentation Physicochemical and Optical Properties of IR-1061



Property	Value	Reference
Chemical Formula	C44H34BCIF4S2	[3]
Molecular Weight	749.13 g/mol	[3]
Appearance	Brown to black solid	[4]
Maximum Absorption (λmax)	1064 nm	[5]
Shoulder Absorption Peak	890 nm	[5]
Maximum Emission (λem)	~1100 nm	[5]
Quantum Yield (in organic solvent)	1.70 ± 5%	[6]
Quantum Yield (of IR1061@HSA NPs)	1.15%	[7]
Solubility	Soluble in DMSO (with heating)	[4]
Storage	-20°C, sealed, away from moisture	[4]

Comparison of Common NIR-II Dyes



Dye	Excitation (nm)	Emission (nm)	Quantum Yield (%)	Key Features
IR-1061	~1064	~1100	~1.7	Good photostability, requires encapsulation for in vivo use.
ICG (Indocyanine Green)	~780	~830 (with NIR-II tail)	Low in NIR-II	FDA-approved, well-established, but weaker NIR- II signal.
IR-26	~1050	~1100	~0.05-0.5	Often used as a standard for NIR-II quantum yield measurements.
CH1055-PEG	~750	~1055	~0.2 (in PBS)	One of the first NIR-II dyes tested in humans.[8]

Experimental Protocols Preparation of IR-1061-Loaded Liposomes

This protocol describes the preparation of **IR-1061** loaded anionic liposomes (IR1061-ALP) using the thin-film hydration method.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)
- **IR-1061** dye



- Chloroform/Methanol mixture (2:1, v/v)
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator
- 0.22 μm syringe filter

Procedure:

- Dissolve DPPC, DPPG, and **IR-1061** in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of DPPC to DPPG can be 1:1. The concentration of **IR-1061** can be varied to optimize fluorescence, with a starting point of 1.5% of the total lipid weight.[6]
- Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at 60°C to form a thin, uniform lipid film on the flask wall.[6]
- Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 10 mg/mL. The
 hydration should be performed above the phase transition temperature of the lipids (e.g.,
 50°C for DPPC).[6]
- Vortex the suspension until the lipid film is fully dispersed, forming multilamellar vesicles.
- Sonicate the liposome suspension using a probe sonicator (e.g., 600 W, 20% amplitude) on ice to reduce the size and lamellarity of the vesicles.[6]
- Extrude the liposome suspension through a 0.22 μm polycarbonate membrane to obtain unilamellar liposomes with a uniform size distribution.
- Store the prepared IR1061-ALP suspension at 4°C until use.

In Vivo Angiography in a Mouse Model



This protocol outlines the procedure for performing high-resolution angiography of the vasculature in a mouse model using **IR-1061** loaded nanoparticles.

Materials:

- IR-1061 loaded nanoparticles (e.g., liposomes or polymeric micelles) suspended in sterile PBS.
- Nude mice (e.g., BALB/c, 4-6 weeks old).
- Anesthesia (e.g., isoflurane).
- NIR-II in vivo imaging system.
- 30-gauge needle and syringe.

Procedure:

- Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) and place it on the imaging stage. Maintain the body temperature of the mouse using a heating pad.
- Acquire a baseline NIR-II fluorescence image of the region of interest (e.g., hindlimb or whole body) before injection.
- Administer a bolus of the IR-1061 nanoparticle suspension (e.g., 100-200 μL at a concentration of 1-2 mg/mL) via tail vein injection.
- Immediately begin acquiring a dynamic sequence of NIR-II fluorescence images to visualize the initial pass of the contrast agent through the vasculature.
- For high-resolution angiography, typical imaging parameters on a system with an InGaAs camera are:
 - Excitation Laser: 1064 nm
 - Emission Filter: >1100 nm long-pass filter



Exposure Time: 50-200 ms

Frame Rate: 5-10 frames per second

• Continue imaging for at least 5-10 minutes to observe the distribution and circulation of the nanoparticles. Longer imaging sessions (up to several hours) can be performed to assess the circulation half-life.[4]

Tumor Imaging in a Xenograft Mouse Model

This protocol describes the use of **IR-1061** loaded nanoparticles for imaging solid tumors in a xenograft mouse model, leveraging the enhanced permeability and retention (EPR) effect.

Materials:

- Tumor-bearing mice (e.g., subcutaneous 4T1 breast cancer xenografts in BALB/c nude mice).
- IR-1061 loaded nanoparticles suspended in sterile PBS.
- Anesthesia (e.g., isoflurane).
- · NIR-II in vivo imaging system.
- 30-gauge needle and syringe.

Procedure:

- Anesthetize the tumor-bearing mouse and position it on the imaging stage.
- Acquire a pre-injection baseline NIR-II fluorescence image of the tumor and surrounding tissue.
- Inject the IR-1061 nanoparticle suspension (e.g., 100-200 μ L at a concentration of 1-2 mg/mL) via the tail vein.
- Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the accumulation of the nanoparticles in the tumor.







• Typical imaging parameters for tumor imaging are:

Excitation Laser: 1064 nm

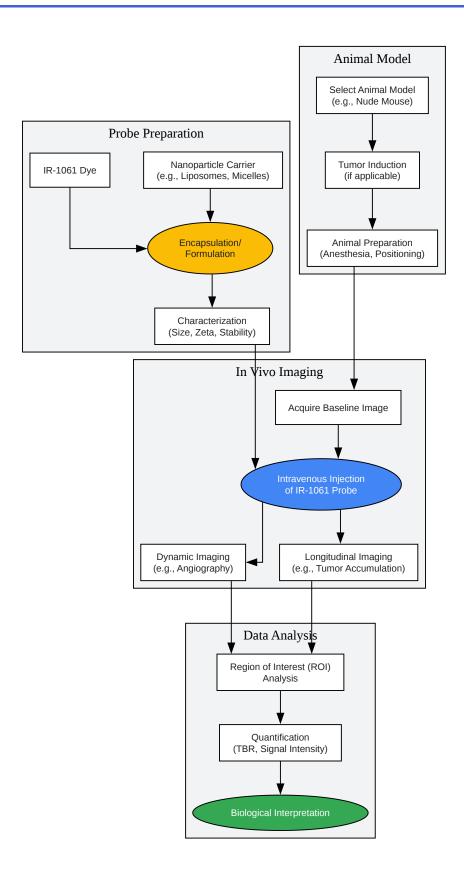
Emission Filter: >1100 nm long-pass filter

Exposure Time: 200-500 ms (may need to be adjusted based on signal intensity).

 Analyze the images by drawing regions of interest (ROIs) around the tumor and adjacent normal tissue to calculate the tumor-to-background ratio (TBR) at each time point.

Mandatory Visualization

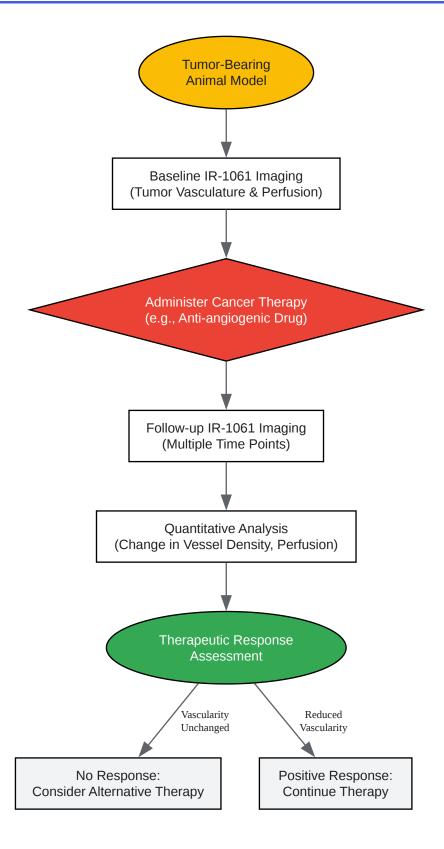




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Caption: Experimental workflow for IR-1061-based in vivo bioimaging.





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Caption: Monitoring cancer therapy response using IR-1061 bioimaging.



Instrumentation and Setup

A typical preclinical NIR-II imaging system for IR-1061 consists of the following components:

- Excitation Source: A high-power laser diode with a wavelength that matches the absorption peak of **IR-1061** (e.g., 1064 nm). For encapsulated **IR-1061**, excitation around 808 nm can also be effective.
- Imaging Chamber: A light-tight enclosure to minimize background noise, equipped with a heated stage and an anesthesia delivery system to maintain the physiological stability of the animal during imaging.[7]
- Optics: A lens system to focus the excitation light onto the animal and collect the emitted fluorescence.
- Emission Filters: A long-pass filter that blocks the excitation light and transmits the NIR-II fluorescence from IR-1061 (e.g., >1100 nm).
- Detector: An Indium Gallium Arsenide (InGaAs) camera, which is sensitive in the NIR-II region (900-1700 nm). Cooled InGaAs cameras are often used to reduce thermal noise and improve sensitivity.[2]
- Software: Software for controlling the imaging hardware, acquiring images, and performing data analysis.

Conclusion

IR-1061 is a powerful contrast agent for preclinical bioimaging in the NIR-II window. Its favorable optical properties, when combined with appropriate nanoparticle formulation, enable high-resolution and deep-tissue visualization of vasculature and tumors. The protocols and data presented in this document provide a foundation for researchers to design and execute robust in vivo imaging studies using **IR-1061**. As NIR-II imaging technology continues to advance, the applications of **IR-1061** and similar dyes in drug development and biomedical research are expected to expand significantly.



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